

IUPAC name and structure of 2,4-Dichloro-3,5-dinitrobenzoic acid.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichloro-3,5-dinitrobenzoic acid

Cat. No.: B146551

[Get Quote](#)

A Technical Guide to 2,4-Dichloro-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **2,4-dichloro-3,5-dinitrobenzoic acid**, a halogenated and nitrated aromatic carboxylic acid. It details the compound's chemical identity, physical and chemical properties, a representative synthetic protocol, and its safety profile. This guide is intended for professionals in chemical research and drug development who may use this compound as a building block or intermediate in the synthesis of more complex molecules.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2,4-Dichloro-3,5-dinitrobenzoic acid**.^[1] Its chemical structure consists of a benzoic acid core substituted with two chlorine atoms at positions 2 and 4, and two nitro groups at positions 3 and 5.

Molecular Structure:

Caption: Chemical structure of **2,4-Dichloro-3,5-dinitrobenzoic acid**.

Physicochemical Properties

A summary of the key physical and chemical properties of **2,4-dichloro-3,5-dinitrobenzoic acid** is presented in the table below for easy reference and comparison.

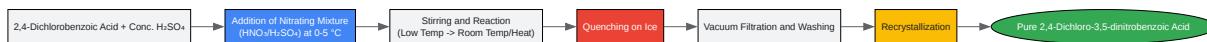
Property	Value	Reference
CAS Number	52729-03-0	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₂ Cl ₂ N ₂ O ₆	[1] [2]
Molecular Weight	281.01 g/mol	[1] [2]
Appearance	Yellow crystalline powder	[1]
Melting Point	210-213 °C	[1] [3]
Boiling Point	433.7 °C at 760 mmHg	[1]
Density	1.879 g/cm ³	[1]
Flash Point	216.1 °C	[1]

Experimental Protocols: Synthesis

While specific, detailed experimental protocols for the synthesis of **2,4-dichloro-3,5-dinitrobenzoic acid** are not readily available in the provided search results, a general synthetic procedure can be inferred from methods used for analogous compounds, such as the nitration of other chlorinated benzoic acids.[\[5\]](#)[\[6\]](#) The following is a representative protocol based on these established chemical transformations.

Objective: To synthesize **2,4-dichloro-3,5-dinitrobenzoic acid** via the nitration of 2,4-dichlorobenzoic acid.

Materials:


- 2,4-Dichlorobenzoic acid
- Concentrated sulfuric acid (H₂SO₄)
- Fuming nitric acid (HNO₃)

- Ice
- Deionized water
- Appropriate organic solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

- In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2,4-dichlorobenzoic acid to an excess of concentrated sulfuric acid. Stir until the solid is completely dissolved.
- Maintain the temperature of the mixture at 0-5 °C.
- Slowly add a nitrating mixture (a combination of concentrated sulfuric acid and fuming nitric acid) dropwise to the reaction flask. The temperature should be carefully monitored and controlled to prevent runaway reactions.
- After the addition is complete, allow the reaction to stir at a low temperature for a specified period, followed by stirring at room temperature or gentle heating to ensure the completion of the dinitration.
- Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate out of the solution.
- Collect the solid precipitate by vacuum filtration.
- Wash the collected solid with cold deionized water to remove any residual acid.
- Purify the crude product by recrystallization from a suitable solvent system to obtain the final **2,4-dichloro-3,5-dinitrobenzoic acid**.
- Dry the purified product under a vacuum.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2,4-dichloro-3,5-dinitrobenzoic acid**.

Applications in Research and Development

Halogenated and nitrated benzoic acids are valuable intermediates in organic synthesis. While specific applications for **2,4-dichloro-3,5-dinitrobenzoic acid** are not detailed in the search results, related compounds like 3,5-dinitrobenzoic acid are used as key intermediates in the production of pharmaceuticals and dyes.[7][8] The presence of multiple reactive sites—the carboxylic acid group, the nitro groups (which can be reduced to amines), and the chlorine atoms (which can be subjected to nucleophilic substitution)—makes this molecule a versatile scaffold for building more complex chemical structures. In drug development, such intermediates are crucial for creating novel active pharmaceutical ingredients (APIs).[7][9]

Safety and Handling

According to the available safety data, **2,4-dichloro-3,5-dinitrobenzoic acid** is classified as a substance that causes skin and serious eye irritation.[10]

Precautionary Measures:

- **Handling:** Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid the formation of dust and aerosols.[10]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[10]
- **First Aid:** In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[10]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. 2,4-DICHLORO-3,5-DINITROBENZOIC ACID | 52729-03-0 [chemicalbook.com]
- 4. chemcd.com [chemcd.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Chloro-3,5-dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. [IUPAC name and structure of 2,4-Dichloro-3,5-dinitrobenzoic acid.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146551#iupac-name-and-structure-of-2-4-dichloro-3-5-dinitrobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com